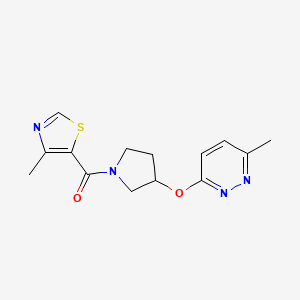

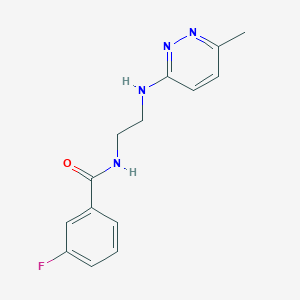

![molecular formula C13H17N3OS B2362405 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 100988-22-5](/img/structure/B2362405.png)

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine (TBPT) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBPT belongs to the class of thiadiazole compounds and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

1,3,4-thiadiazole derivatives, including compounds similar to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, have demonstrated significant biological activities. A study explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, revealing potent DNA protective abilities and antimicrobial activities. Certain compounds showed strong effectiveness against cancer cell lines and S. epidermidis, indicating potential in antiproliferative and antimicrobial applications (Gür et al., 2020).

Versatile Biological Activities

Another study highlighted the significance of 1,3,4-thiadiazole compounds in treating various pathological conditions such as inflammation, pain, and hypertension. These derivatives have diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents, underscoring their versatility in therapeutic contexts (Ameen & Qasir, 2017).

Ring Opening and Base Reactions

The behavior of thiadiazole compounds under the influence of bases has been studied, providing insights into the chemical transformations and potential applications in synthetic chemistry. The reaction patterns, including ring opening and formation of different derivatives, have implications for designing new molecules with targeted properties (Maadadi et al., 2017).

Anti-inflammatory Potential

A study on 1,3,4-thiadiazole di-tert-butylphenol derivatives, closely related to the compound , identified significant anti-inflammatory potential. These derivatives, particularly 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione, exhibited potent inhibitory activities against inflammation models in rats (Mullican et al., 1993).

Antitubercular Activity

1,3,4-thiadiazole derivatives have also shown promising results as antitubercular agents. A library of phenothiazine and 1,3,4-thiadiazole hybrid derivatives displayed significant inhibition activity against Mycobacterium tuberculosis, presenting a potential avenue for developing new antitubercular medications (Ramprasad et al., 2015).

Antioxidant and Anti-inflammatory Activities

A class of 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives showed notable antioxidant and anti-inflammatory activities. These compounds, such as 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide, demonstrated greater antioxidant activity than standard ascorbic acid, highlighting their potential in medicinal chemistry (Sravya et al., 2019).

properties

IUPAC Name |

5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-13(2,3)9-4-6-10(7-5-9)17-8-11-15-16-12(14)18-11/h4-7H,8H2,1-3H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOHHKIXCSPREX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2362323.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362326.png)

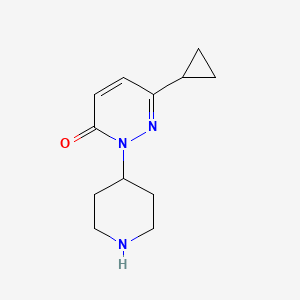

![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2362327.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362335.png)

![7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2362341.png)

![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362343.png)